
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MQPM, is a chemical compound that has been studied for its potential uses in scientific research.
Mecanismo De Acción
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone acts as a sigma-1 receptor agonist, which means that it binds to and activates the receptor. This activation can lead to a variety of effects, including modulation of ion channels, regulation of calcium signaling, and neuroprotection. The exact mechanism of action of this compound is not fully understood and further research is needed to fully elucidate its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated calcium channels and NMDA receptors. It has also been shown to regulate calcium signaling, which is important for a variety of cellular processes. Additionally, this compound has been shown to have neuroprotective effects, which may make it a useful tool for studying neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor agonists. This may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is its potential use as a tool for studying neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent sigma-1 receptor agonists based on the structure of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone can be synthesized through a multi-step process starting with 2-aminomethyl-6-methylpyridine. This compound is then reacted with 2-cyanoacetamide to form the intermediate product, which is then cyclized to form this compound.
Aplicaciones Científicas De Investigación
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling, neuroprotection, and regulation of ion channels. This compound has also been studied for its potential use as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Propiedades
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-8-9-16-14(11-12)6-4-10-19(16)17(20)15-7-3-5-13(2)18-15/h3,5,7-9,11H,4,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXZGFFNOJUJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

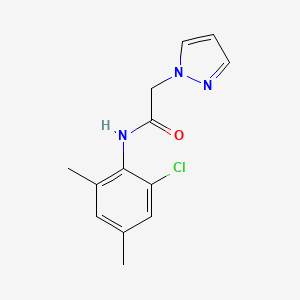
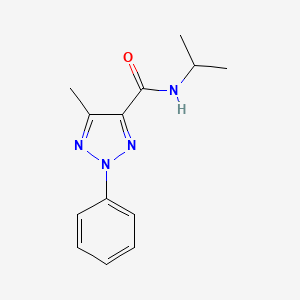
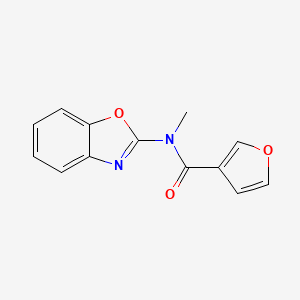

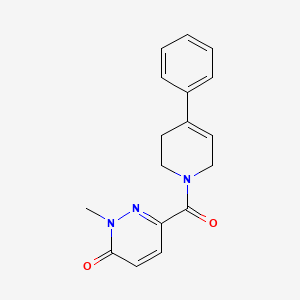
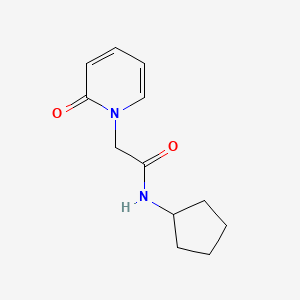
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
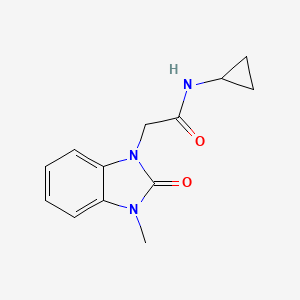

![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)



